molecular formula C14H10ClNO B024889 1-(6-Chloro-9H-carbazol-2-YL)ethanone CAS No. 92841-22-0

1-(6-Chloro-9H-carbazol-2-YL)ethanone

Cat. No.: B024889
CAS No.: 92841-22-0
M. Wt: 243.69 g/mol
InChI Key: VCGYUAQMIROOQM-UHFFFAOYSA-N
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Description

2-Acetyl-6-chlorocarbazole is a chemical compound with the molecular formula C14H10ClNO It is a derivative of carbazole, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-6-chlorocarbazole are currently unknown. This compound is a derivative of carbazole, which is known to possess dioxin-like toxicity . .

Biochemical Pathways

Carbazole and its derivatives are known to be persistent environmental contaminants with dioxin-like toxicity

Result of Action

As a derivative of carbazole, it may share some of the toxic effects associated with these compounds, such as dioxin-like toxicity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-chlorocarbazole. For instance, photodegradation was estimated to proceed faster in summer than in winter, in natural water system at 50° N latitude . In the absence of light, hydrolytic degradation occurred but proceeded very slowly . These factors could potentially affect the persistence and toxicity of 2-Acetyl-6-chlorocarbazole in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chlorocarbazole typically involves the acetylation of 6-chlorocarbazole. One common method includes the Friedel-Crafts acylation reaction, where 6-chlorocarbazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of 2-Acetyl-6-chlorocarbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Types of Reactions:

    Oxidation: 2-Acetyl-6-chlorocarbazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in 2-Acetyl-6-chlorocarbazole can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as 2-acetyl-6-chlorocarbazole-3,4-dione.

    Reduction: Reduced forms like 2-(1-hydroxyethyl)-6-chlorocarbazole.

    Substitution: Various substituted carbazoles depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-chlorocarbazole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chlorocarbazole
  • 3,6-Dichlorocarbazole
  • 2-Acetylcarbazole

Comparison: 2-Acetyl-6-chlorocarbazole is unique due to the presence of both an acetyl group and a chlorine atom on the carbazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to non-chlorinated carbazoles. Additionally, the acetyl group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(6-chloro-9H-carbazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGYUAQMIROOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239160
Record name 2-Acetyl-6-chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-22-0
Record name 2-Acetyl-6-chlorocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-6-chlorocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-6-CHLOROCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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